Cyclopentadienylnickel(II) carbonyl DI

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

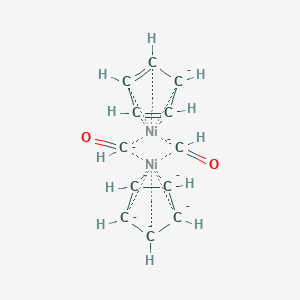

Cyclopentadienylnickel(II) carbonyl DI, commonly known as Ni(CO)4, is a highly toxic and reactive compound that has been widely studied in the field of organometallic chemistry. It is an air-sensitive, yellowish-orange crystalline solid that is soluble in organic solvents. This compound is known for its ability to form stable complexes with a variety of ligands, making it a valuable tool in the synthesis of novel compounds.

Wirkmechanismus

The mechanism of action of Ni(CO)4 is complex and is still not fully understood. It is known that Ni(CO)4 is a strong electrophile and can readily react with nucleophiles such as alkenes and carbon monoxide. It is also known that Ni(CO)4 can undergo ligand exchange reactions with a variety of ligands, including phosphines and amines.

Biochemische Und Physiologische Effekte

Ni(CO)4 is highly toxic and can cause a variety of biochemical and physiological effects in humans and animals. Exposure to Ni(CO)4 can cause respiratory distress, chest pain, and headache. Prolonged exposure can lead to lung damage and even death. Ni(CO)4 is also known to be a potent inhibitor of several enzymes, including acetylcholinesterase and carbonic anhydrase.

Vorteile Und Einschränkungen Für Laborexperimente

Ni(CO)4 has several advantages as a reagent for laboratory experiments. It is readily available and relatively inexpensive. It is also highly reactive and can be used in a variety of reactions. However, Ni(CO)4 is highly toxic and must be handled with extreme care. It is also air-sensitive and must be stored under an inert atmosphere.

Zukünftige Richtungen

There are several potential future directions for research on Ni(CO)4. One area of interest is the development of new catalysts based on Ni(CO)4 for use in organic synthesis. Another area of interest is the study of the mechanism of action of Ni(CO)4 and its interactions with other compounds. Finally, there is potential for the development of new methods for the synthesis of Ni(CO)4 and related compounds.

Synthesemethoden

The synthesis of Ni(CO)4 is typically carried out using a two-step process. The first step involves the reaction of nickel(II) chloride with sodium cyclopentadienide to form cyclopentadienylnickel(II) chloride. The second step involves the reaction of cyclopentadienylnickel(II) chloride with carbon monoxide to form Ni(CO)4. This reaction is typically carried out under high pressure and at elevated temperatures.

Wissenschaftliche Forschungsanwendungen

Ni(CO)4 has been extensively studied for its potential applications in the field of homogeneous catalysis. It has been shown to be an effective catalyst for a variety of reactions, including the carbonylation of alkenes, the hydroformylation of alkenes, and the hydrogenation of carbon monoxide. Ni(CO)4 has also been used as a precursor for the synthesis of a variety of novel organometallic compounds.

Eigenschaften

CAS-Nummer |

12170-92-2 |

|---|---|

Produktname |

Cyclopentadienylnickel(II) carbonyl DI |

Molekularformel |

C12H12Ni2O2-8 |

Molekulargewicht |

305.61 g/mol |

IUPAC-Name |

cyclopenta-1,3-diene;methanone;nickel |

InChI |

InChI=1S/2C5H5.2CHO.2Ni/c2*1-2-4-5-3-1;2*1-2;;/h2*1-5H;2*1H;;/q4*-1;; |

InChI-Schlüssel |

NTGUOCCYFOIMJJ-UHFFFAOYSA-N |

SMILES |

[CH-]=O.[CH-]=O.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Ni].[Ni] |

Kanonische SMILES |

[CH-]=O.[CH-]=O.[CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.[Ni].[Ni] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-butoxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B76474.png)

![5,7-Dichlorothiazolo[5,4-d]pyrimidine](/img/structure/B76482.png)

![5,11-Bis(2-hydroxyphenyl)dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione](/img/structure/B76486.png)

![7-Hydroxypyrazolo[4,3-d]pyrimidine](/img/structure/B76490.png)